molecular formula C10H10ClN3O B12987232 2-(6-Chloropyridin-3-yl)-5,5-dimethyl-3,5-dihydro-4H-imidazol-4-one

2-(6-Chloropyridin-3-yl)-5,5-dimethyl-3,5-dihydro-4H-imidazol-4-one

Cat. No.: B12987232
M. Wt: 223.66 g/mol
InChI Key: XGRHZHQRJFZQHC-UHFFFAOYSA-N
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Description

2-(6-Chloropyridin-3-yl)-5,5-dimethyl-3,5-dihydro-4H-imidazol-4-one is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a chloropyridine moiety attached to an imidazolone ring, which imparts distinct chemical properties.

Preparation Methods

The synthesis of 2-(6-Chloropyridin-3-yl)-5,5-dimethyl-3,5-dihydro-4H-imidazol-4-one typically involves multi-step organic reactions. One common method includes the reaction of 6-chloropyridine-3-carbaldehyde with a suitable amine under reflux conditions, followed by cyclization to form the imidazolone ring. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using catalysts or varying temperature and solvent conditions .

Chemical Reactions Analysis

2-(6-Chloropyridin-3-yl)-5,5-dimethyl-3,5-dihydro-4H-imidazol-4-one undergoes various chemical reactions, including:

Scientific Research Applications

2-(6-Chloropyridin-3-yl)-5,5-dimethyl-3,5-dihydro-4H-imidazol-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(6-Chloropyridin-3-yl)-5,5-dimethyl-3,5-dihydro-4H-imidazol-4-one involves its interaction with specific molecular targets. The chloropyridine moiety can interact with enzymes or receptors, leading to modulation of biological pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes .

Comparison with Similar Compounds

Similar compounds to 2-(6-Chloropyridin-3-yl)-5,5-dimethyl-3,5-dihydro-4H-imidazol-4-one include:

    2-(6-Chloropyridin-3-yl)acetonitrile: This compound shares the chloropyridine moiety but differs in the functional group attached to the pyridine ring.

    2-(6-Chloropyridin-3-yl)acetic acid: Similar in structure but contains a carboxylic acid group instead of the imidazolone ring.

    2-(6-Chloropyridin-3-yl)-N’- (2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)acetohydrazide: This compound features a different heterocyclic system but retains the chloropyridine core. The uniqueness of this compound lies in its imidazolone ring, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C10H10ClN3O

Molecular Weight

223.66 g/mol

IUPAC Name

2-(6-chloropyridin-3-yl)-4,4-dimethyl-1H-imidazol-5-one

InChI

InChI=1S/C10H10ClN3O/c1-10(2)9(15)13-8(14-10)6-3-4-7(11)12-5-6/h3-5H,1-2H3,(H,13,14,15)

InChI Key

XGRHZHQRJFZQHC-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)NC(=N1)C2=CN=C(C=C2)Cl)C

Origin of Product

United States

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